An In-depth Technical Guide to 2-Bromo-6-iodo-3-methoxypyridine: Structure, Properties, and Synthetic Insights for Drug Discovery
An In-depth Technical Guide to 2-Bromo-6-iodo-3-methoxypyridine: Structure, Properties, and Synthetic Insights for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-6-iodo-3-methoxypyridine, a halogenated pyridine derivative with potential applications as a key building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information and provides expert analysis based on structurally related compounds to offer a valuable resource for researchers.
Molecular Structure and Identification
2-Bromo-6-iodo-3-methoxypyridine is a disubstituted pyridine ring containing a bromine atom at the 2-position, an iodine atom at the 6-position, and a methoxy group at the 3-position.
| Identifier | Value |
| IUPAC Name | 2-Bromo-6-iodo-3-methoxypyridine |
| CAS Number | 321535-37-9[1] |
| Molecular Formula | C₆H₅BrINO[1] |
| Molecular Weight | 313.93 g/mol [1] |
| Canonical SMILES | COC1=C(C=C(N=C1)I)Br |
| InChI Key | LHDNVVCKJSWJKM-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Properties
Quantitative experimental data for 2-Bromo-6-iodo-3-methoxypyridine is not widely published. The following table summarizes available data from commercial suppliers and includes predicted values and data from the closely related precursor, 2-Bromo-3-methoxypyridine, for comparative purposes.
| Property | 2-Bromo-6-iodo-3-methoxypyridine | 2-Bromo-3-methoxypyridine (for comparison) |
| Appearance | Solid | Off-white to yellow fused solid or crystalline powder |
| Boiling Point | 315.7°C at 760 mmHg (Predicted)[1] | - |
| Density | 2.166 g/cm³ (Predicted)[1] | - |
| Flash Point | 144.7°C (Predicted)[1] | - |
| pKa | (Not available) | (Not available) |
| LogP | 2.5 (Predicted)[1] | - |
Spectroscopic Data of 2-Bromo-3-methoxypyridine (Precursor)
The following data for 2-Bromo-3-methoxypyridine provides a reference for the expected spectral characteristics of 2-Bromo-6-iodo-3-methoxypyridine. The introduction of an iodine atom at the 6-position will influence the chemical shifts and coupling constants in the NMR spectra and may introduce new vibrational modes in the IR spectrum.
¹H NMR (400 MHz, CDCl₃) of 2-Bromo-3-methoxypyridine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.97 | dd | J = 4.8, 1.6 | H-6 |
| 7.21 | dd | J = 8.0, 4.8 | H-5 |
| 7.12 | dd | J = 8.0, 1.6 | H-4 |
| 3.90 | s | - | -OCH₃ |
¹³C NMR (100 MHz, CDCl₃) of 2-Bromo-3-methoxypyridine
| Chemical Shift (δ) ppm | Assignment |
| 155.1 | C-3 |
| 150.3 | C-6 |
| 142.4 | C-2 |
| 128.4 | C-5 |
| 122.8 | C-4 |
| 56.5 | -OCH₃ |
Mass Spectrometry (EI) of 2-Bromo-3-methoxypyridine
| m/z | Interpretation |
| 187/189 | [M]⁺ |
| 158/160 | [M-CHO]⁺ |
| 108 | [M-Br]⁺ |
FT-IR Spectroscopy of 2-Bromo-3-methoxypyridine
| Wavenumber (cm⁻¹) | Interpretation |
| ~3000-2800 | C-H stretching (aromatic and aliphatic) |
| ~1600-1450 | C=C and C=N stretching (pyridine ring) |
| ~1250-1000 | C-O stretching (methoxy group) |
| Below 800 | C-Br stretching |
Synthesis and Experimental Protocols
Proposed Synthesis of 2-Bromo-6-iodo-3-methoxypyridine
The proposed synthesis involves a two-step process starting from commercially available 3-hydroxypyridine. The first step is the synthesis of the key intermediate, 2-Bromo-3-methoxypyridine, followed by iodination at the 6-position.
Caption: Proposed synthetic pathway to 2-Bromo-6-iodo-3-methoxypyridine.
Experimental Protocol: Synthesis of 2-Bromo-3-methoxypyridine from 2-Bromo-3-pyridinol[2]
This protocol details the methylation of 2-bromo-3-pyridinol, a common method to produce the key intermediate.
Materials:
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2-Bromo-3-pyridinol
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Potassium hydroxide (KOH), pulverized
-
Methyl iodide (CH₃I)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether (Et₂O)
-
1 N Sodium hydroxide (NaOH)
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine 2-bromo-3-pyridinol (1.0 eq) and pulverized potassium hydroxide (1.1 eq) in dimethyl sulfoxide.
-
Heat the stirred mixture to 55-60 °C.
-
Slowly add a solution of methyl iodide (1.0 eq) in DMSO dropwise to the reaction mixture.
-
Maintain the reaction temperature at 55-60 °C for 30 minutes after the addition is complete.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
Dissolve the crude product in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 N NaOH, water, 1 N HCl, and saturated brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromo-3-methoxypyridine.
-
The product can be further purified by column chromatography on silica gel if necessary.
Proposed Experimental Protocol: Iodination of 2-Bromo-3-methoxypyridine
This proposed protocol is based on general methods for the iodination of electron-rich pyridine rings.
Materials:
-
2-Bromo-3-methoxypyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-3-methoxypyridine (1.0 eq) in anhydrous acetonitrile.
-
Add N-iodosuccinimide (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-bromo-6-iodo-3-methoxypyridine.
Applications in Drug Discovery and Development
2-Bromo-6-iodo-3-methoxypyridine is classified as a bulk drug intermediate, indicating its potential use in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of two different halogen atoms at ortho- and para-positions to the nitrogen atom, along with the methoxy group, provides a versatile scaffold for medicinal chemists. The bromine and iodine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, allowing for the introduction of diverse substituents.
The pyridine moiety is a common feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond interaction with the hinge region of the kinase active site. The differential reactivity of the C-Br and C-I bonds allows for sequential and site-selective modifications, making this compound a valuable building block for the synthesis of complex kinase inhibitors and other targeted therapies.
Caption: Drug discovery workflow utilizing 2-Bromo-6-iodo-3-methoxypyridine.
Safety Information
Hazard Statements:
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H302: Harmful if swallowed.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use a properly fitted, air-purifying or air-fed respirator complying with an approved standard if a risk assessment indicates this is necessary.
Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.
Conclusion
2-Bromo-6-iodo-3-methoxypyridine is a promising, albeit under-documented, building block for synthetic and medicinal chemistry. Its polysubstituted and differentially halogenated pyridine core offers significant opportunities for the creation of diverse molecular libraries for drug discovery, particularly in the area of kinase inhibitors. This guide provides a foundational understanding of its properties and a practical basis for its synthesis and application, encouraging further investigation into the potential of this versatile intermediate.
